molecular formula C17H15N5O2 B2740403 2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1323775-50-3

2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2740403
CAS No.: 1323775-50-3
M. Wt: 321.34
InChI Key: FYKJEXPFXJOQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates a 1,2,4-oxadiazole ring, a privileged scaffold in pharmaceutical research known for its metabolic stability and ability to serve as a bioisostere for carboxylate and amide groups . This core is functionalized with an azetidine ring, a strained four-membered heterocycle that can improve a compound's physicochemical properties and metabolic stability, and a pyrimidine moiety, a key pharmacophore in many therapeutics . The primary research applications for this compound are anticipated in the field of oncology, particularly in the development of inhibitors for enzyme targets such as Poly (ADP-ribose) Polymerase (PARP) . PARP inhibitors are a validated class of anticancer agents that operate on the principle of synthetic lethality, showing pronounced efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations . The structural features of this compound, especially the 1,2,4-oxadiazole linked to an azetidine and a pyrimidine, are analogous to other documented small molecules designed to engage the catalytic domain of PARP-1, potentially blocking its enzymatic activity and trapping it on damaged DNA . Beyond oncology, molecules containing 1,2,4-oxadiazole and azetidine rings are also investigated for their potential as enzyme inhibitors in other therapeutic areas, including as modulators for various biological receptors . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experimental characterization and ensuring compliance with their institution's safety protocols.

Properties

IUPAC Name

(3-methylphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-11-4-2-5-12(8-11)17(23)22-9-13(10-22)16-20-15(21-24-16)14-18-6-3-7-19-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJEXPFXJOQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of 284.33 g/mol. The structure consists of a pyrimidine ring substituted with an oxadiazole moiety and an azetidine group linked to a 3-methylbenzoyl fragment.

PropertyValue
Molecular FormulaC16H16N4O2
Molecular Weight284.33 g/mol
IUPAC Name2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the oxadiazole and azetidine groups enhances its ability to modulate biological pathways.

  • Receptor Interaction : Preliminary studies suggest that the compound may act as a partial agonist at serotonin receptors, particularly the 5-HT4 receptor, which is implicated in cognitive function and memory enhancement .
  • Enzyme Inhibition : The oxadiazole moiety may also exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds possess significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Studies focusing on neurodegenerative diseases have highlighted the potential of this compound in protecting neuronal cells from oxidative stress. It has been shown to increase levels of neuroprotective proteins such as soluble amyloid precursor protein alpha (sAPPα), which is crucial for neuronal health .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Related azetidine derivatives have demonstrated efficacy against bacterial strains, indicating that this compound could also possess similar properties.

Case Studies

  • Cognitive Enhancement : A study evaluating the effects of related oxadiazole derivatives on cognitive deficits in Alzheimer’s models revealed promising results. These compounds improved memory retention and cognitive performance in animal models, suggesting that 2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine might exhibit similar benefits .
  • Anti-inflammatory Research : Another investigation into the anti-inflammatory properties of related compounds indicated that they significantly reduced pro-inflammatory cytokines in vitro. This supports the hypothesis that the target compound may also modulate inflammatory responses through similar mechanisms .

Comparison with Similar Compounds

Key Structural Differences and Implications

The target compound’s uniqueness lies in its azetidine substitution pattern. Below is a comparison with three structurally related compounds from recent literature:

Compound Molecular Formula Key Substituents Structural Impact
Target : 2-{5-[1-(3-Methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine C₁₈H₁₆N₆O₂ 3-Methylbenzoyl-azetidine Enhanced lipophilicity; potential for improved membrane permeability and target binding affinity.
Analog 1 : 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₉H₁₀ClN₅O Unsubstituted azetidine Reduced steric bulk and lipophilicity; may exhibit higher solubility but lower target affinity.
Analog 2 : 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₁₁H₁₄ClN₅O Piperidine (6-membered ring) Increased conformational flexibility; potential for altered binding kinetics compared to azetidine.
Analog 3 : 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(piperazin-1-yl)pyrimidine C₁₂H₁₇Cl₂N₇O₂ Methoxymethyl-oxadiazole and piperazine Methoxymethyl enhances hydrophilicity; piperazine introduces basicity, improving water solubility.

Functional Group Analysis

  • 3-Methylbenzoyl Group (Target) : This substituent increases molecular weight (MW = ~348 g/mol) and logP compared to Analog 1 (MW = 239.66 g/mol). The methyl group may reduce metabolic oxidation, enhancing stability .
  • Azetidine vs.
  • Methoxymethyl (Analog 3) : Polar substituent likely improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s benzoyl group .

Hypothetical Pharmacological Implications

  • The target compound may excel in targets requiring lipophilic interactions (e.g., kinase inhibitors).
  • Analog 3 could be better suited for hydrophilic environments (e.g., extracellular enzyme inhibition).
  • Analog 1 , lacking the benzoyl group, might serve as a lead for further derivatization due to its simplicity .

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